

A Crystallographic Investigation of Lansfordite (MgCO₃·5H₂O)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium carbonate hydrate*

Cat. No.: *B1212244*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lansfordite (MgCO₃·5H₂O) is a hydrated magnesium carbonate mineral that crystallizes in the monoclinic system.^[1] First discovered in 1888 in a coal mine in Lansford, Pennsylvania, this mineral typically presents as colorless to white prismatic crystals and stalactitic masses.^[1] Lansfordite is of interest to a range of scientific disciplines due to its role in CO₂ sequestration processes and its potential applications in materials science and drug development as a source of bioavailable magnesium. A thorough understanding of its crystal structure is paramount for elucidating its properties and potential functionalities. This technical guide provides a comprehensive overview of the crystal structure of lansfordite, detailing its crystallographic parameters, atomic arrangement, and the experimental methodologies employed in its characterization.

Crystal Structure and Properties

Lansfordite is characterized by a monoclinic crystal system with the space group P2₁/c.^[1] The structure consists of magnesium ions octahedrally coordinated by water molecules and carbonate groups, forming a complex hydrogen-bonded network. The mineral is known to be unstable at room temperature, efflorescing to form nesquehonite (MgCO₃·3H₂O).^[1] However, recent studies on natural lansfordite have shown that it can remain stable for several months at ambient conditions.^[2]

Crystallographic Data

The crystallographic parameters of both synthetic and natural lansfordite have been determined through single-crystal X-ray diffraction studies. A summary of these findings is presented in the tables below.

Parameter	Synthetic Lansfordite (Liu et al., 1990)[3]	Natural Lansfordite (Nestola et al., 2017)[2]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	7.364	7.3458
b (Å)	7.632	7.6232
c (Å)	12.488	12.4737
β (°)	101.75	101.722
Volume (Å ³)	687.144	683.81
Z	4	4
Calculated Density (g/cm ³)	1.686	1.7

Atomic Coordinates

The following table lists the fractional atomic coordinates for synthetic lansfordite as determined by Liu et al. (1990). These coordinates define the positions of the individual atoms within the unit cell.

Atom	x	y	z
Mg1	0.00000	0.00000	0.00000
Mg2	0.50000	0.00000	0.50000
C	0.65400	0.24690	0.19140
O1	0.48770	0.21740	0.20600
O2	0.67830	0.34140	0.11050
O3	0.79460	0.18250	0.25730
Ow1	0.29530	0.03450	0.59200
Ow2	0.41650	0.22220	0.40500
Ow3	-0.01210	0.25450	0.04470
Ow4	0.06080	0.08790	0.85090
Ow5	0.28560	-0.01050	0.05930

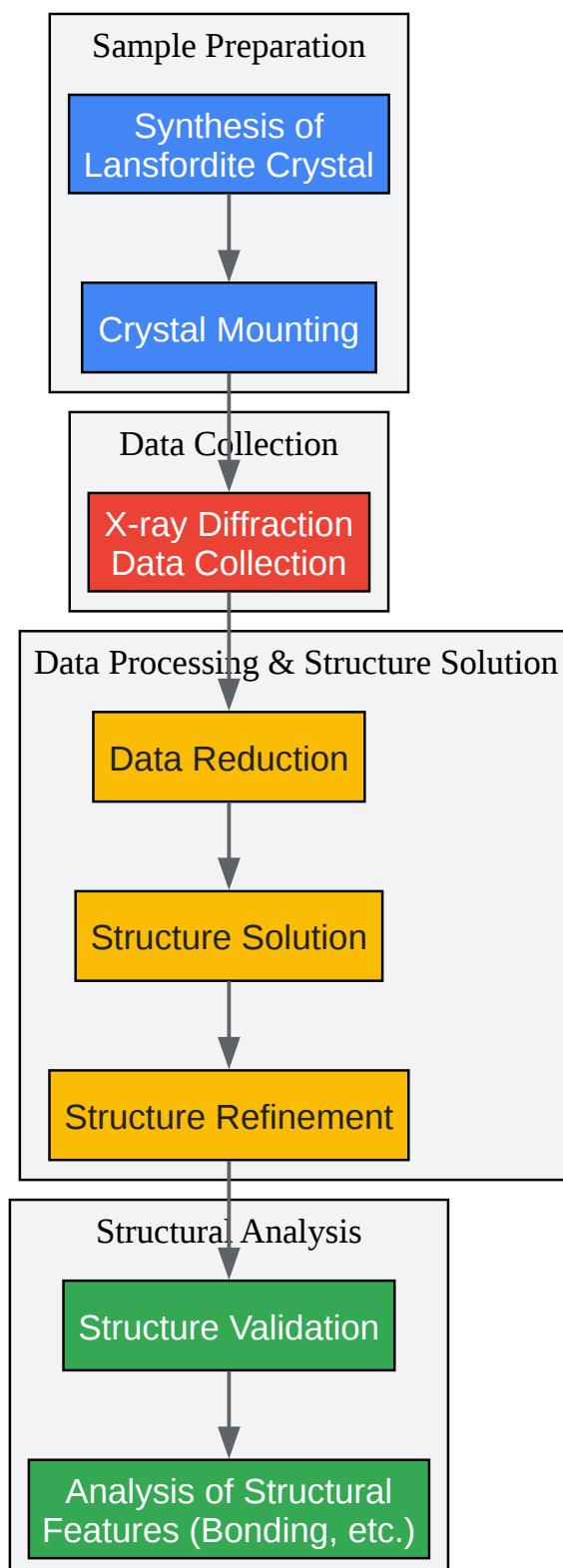
Experimental Methodologies

The determination of the crystal structure of lansfordite involves several key experimental techniques, from synthesis of the material to its analysis using diffraction methods.

Synthesis of Lansfordite

Synthetic lansfordite crystals can be prepared through the reactive crystallization of a magnesium chloride ($MgCl_2$) solution with sodium carbonate (Na_2CO_3) in the presence of sodium bicarbonate ($NaHCO_3$).^[4] A typical protocol involves:

- Preparation of Solutions: Prepare aqueous solutions of $MgCl_2$, Na_2CO_3 , and $NaHCO_3$ of known concentrations.
- Reaction: Add the Na_2CO_3 solution to the $MgCl_2$ solution at a controlled rate while maintaining a low temperature (0-5.0°C) and stirring. The $NaHCO_3$ is present in the reaction mixture to regulate the crystallization process.^[4]


- Crystallization: Allow the mixture to stand at a low temperature to promote the formation of lansfordite crystals.
- Isolation and Drying: The resulting crystals are filtered, washed with cold deionized water, and then dried.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the primary technique used to determine the crystal structure of lansfordite. The general workflow for this analysis is as follows:

- Crystal Selection: A suitable single crystal of lansfordite is selected and mounted on a goniometer head.
- Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. A full sphere of diffraction data is collected by rotating the crystal.
- Data Reduction: The raw diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.
- Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and other crystallographic parameters are refined to obtain the best possible fit between the observed and calculated diffraction patterns.

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment.

[Click to download full resolution via product page](#)

Workflow for single-crystal X-ray diffraction analysis.

Vibrational Spectroscopy

Raman and infrared (IR) spectroscopy are complementary techniques used to probe the vibrational modes of the carbonate and water molecules within the lansfordite structure.^[5] These techniques provide valuable information about the local chemical environment and hydrogen bonding. For a thermally sensitive material like lansfordite, these measurements are typically performed at low temperatures (below 0°C) to prevent decomposition.^{[5][6]}

Structural Details

The crystal structure of lansfordite is characterized by two distinct magnesium coordination environments. This arrangement is crucial for understanding the mineral's properties and its interaction with other molecules.

Magnesium Coordination Environment

In the lansfordite structure, the magnesium ions (Mg^{2+}) are octahedrally coordinated. One magnesium site is coordinated by six water molecules, forming a $[Mg(H_2O)_6]^{2+}$ complex. The other magnesium site is coordinated by two bidentate carbonate ions and two water molecules. This coordination is illustrated in the diagram below.

Coordination environments of Mg^{2+} in lansfordite.

Conclusion

The crystal structure of lansfordite, $MgCO_3 \cdot 5H_2O$, has been well-characterized by single-crystal X-ray diffraction and spectroscopic methods. The monoclinic structure with space group $P2_1/c$ reveals a complex arrangement of octahedrally coordinated magnesium ions, carbonate groups, and water molecules, all interconnected by an extensive hydrogen-bonding network. The detailed structural information presented in this guide is fundamental for researchers and professionals working on the applications of magnesium carbonates in various fields, including carbon sequestration, materials science, and pharmaceuticals. Further research, potentially employing neutron diffraction to precisely locate hydrogen atoms, could provide even deeper insights into the structure-property relationships of this intriguing mineral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lansfordite - Wikipedia [en.wikipedia.org]
- 2. First crystal-structure determination of natural lansfordite, $MgCO_3 \cdot 5H_2O$ | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 3. mindat.org [mindat.org]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectra of the hydrated carbonate minerals ikaite, monohydrocalcite, lansfordite and nesquehonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Crystallographic Investigation of Lansfordite ($MgCO_3 \cdot 5H_2O$)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1212244#crystal-structure-of-lansfordite-mgco3-5h2o>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com